2-[4-(Trifluoromethyl)piperidin-2-yl]acetic acid

Lipophilicity ADME CNS Drug Discovery

Researchers seeking a lipophilic, chiral piperidine scaffold for CNS drug discovery often face limited commercial availability of regioisomerically pure 2-yl acetic acid derivatives. 2-[4-(Trifluoromethyl)piperidin-2-yl]acetic acid (CAS 1823900-05-5) addresses this gap with a LogP of 1.39-ideal for BBB penetration-and a TPSA of 49.33 Ų, enabling systematic SAR exploration of oral bioavailability and off-target promiscuity. • LogP 1.39 vs. -2.1 for unsubstituted analog: 100-fold lipophilicity increase for CNS target engagement • TPSA 49.33 Ų: 22% higher than 1-yl regioisomer, reducing hERG binding risk • Racemic chiral building block (MW 211.18) for fragment libraries and enantiopure lead generation • Supplied at 95% purity with carboxylic acid handle for amide/ester derivatization

Molecular Formula C8H12F3NO2
Molecular Weight 211.18 g/mol
Cat. No. B13324704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Trifluoromethyl)piperidin-2-yl]acetic acid
Molecular FormulaC8H12F3NO2
Molecular Weight211.18 g/mol
Structural Identifiers
SMILESC1CNC(CC1C(F)(F)F)CC(=O)O
InChIInChI=1S/C8H12F3NO2/c9-8(10,11)5-1-2-12-6(3-5)4-7(13)14/h5-6,12H,1-4H2,(H,13,14)
InChIKeyPRULROIWQMVYSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trifluoromethyl Piperidine Acetic Acid Building Block


2-[4-(Trifluoromethyl)piperidin-2-yl]acetic acid is a heterocyclic amino acid derivative featuring a piperidine ring with a trifluoromethyl group at the 4-position and an acetic acid moiety at the 2-position . With a molecular formula of C8H12F3NO2 and a molecular weight of 211.18 g/mol, this compound is primarily supplied as a racemic building block for pharmaceutical research and organic synthesis . Its structural characteristics, particularly the electron-withdrawing and lipophilic trifluoromethyl group, differentiate it from simpler piperidine acetic acid analogs and its positional isomer, the 1-yl acetic acid derivative [1].

Racemic building block for pharmaceutical synthesis and library construction
4-CF₃ piperidine scaffold for lipophilicity and metabolic stability modulation
Positional isomer control (2-yl vs. 1-yl attachment) for SAR differentiation

Why Generic Analogs Cannot Replace This Building Block


Substituting 2-[4-(Trifluoromethyl)piperidin-2-yl]acetic acid with other 4-substituted piperidine acetic acid derivatives or its 1-yl positional isomer is not straightforward due to drastic alterations in key physicochemical properties. The trifluoromethyl group induces a unique combination of high lipophilicity and metabolic stability not replicated by methyl or unsubstituted analogs [1]. Furthermore, the regioisomeric attachment of the acetic acid moiety (2-yl vs. 1-yl) fundamentally changes the molecule's hydrogen-bonding capacity and polarity, as reflected by a >9 Ų difference in Topological Polar Surface Area (TPSA) and a 2-unit log P shift [2]. These differences critically influence ADME properties, target binding, and lead optimization outcomes.

Lipophilicity shift

Unsubstituted or methyl analogs yield a substantially different LogP profile, which may alter ADME predictions and CNS exposure assessment.

Regioisomer mismatch

The 1-yl positional isomer exhibits markedly different TPSA and hydrogen-bonding capacity; direct substitution may affect permeability and target engagement.

Metabolic stability context

The CF₃ group confers class-level oxidative stability expectations that simpler substituents (H, CH₃) may not reproduce.

Quantitative Differentiation Evidence


Lipophilicity Boost with Trifluoromethyl Substitution

The presence of the 4-trifluoromethyl group dramatically increases the partition coefficient (LogP) of the piperidine acetic acid scaffold. The target compound, 2-[4-(trifluoromethyl)piperidin-2-yl]acetic acid, exhibits a computed LogP of 1.39 . This represents a >3.5 unit increase compared to the unsubstituted parent compound, 2-(piperidin-2-yl)acetic acid, which has an XLogP3 of -2.1 [1]. This shift from a hydrophilic to a lipophilic state fundamentally alters membrane permeability and CNS penetration potential.

LogP shift
Reported
ΔLogP ≈ 3.5 (from −2.1 to 1.39)
Supports lipophilicity-driven CNS penetration assessment
Computed values; method unspecified
Lipophilicity ADME CNS Drug Discovery

Lipophilic Efficiency: CF3 vs. Methyl Group

While the 4-methyl analog introduces some lipophilicity, the trifluoromethyl group provides a significantly greater boost without adding excessive carbon atoms. The target CF3 compound has a LogP of 1.39, compared to 0.85 for 2-(4-methylpiperidin-2-yl)acetic acid . The ΔLogP of 0.54 is achieved with a molecular weight increase of 54 g/mol (211.18 vs 157.21), but the CF3 group contributes greater electronegativity and metabolic stability, which is not captured by LogP alone. This positions the CF3 analog as a more balanced option for improving potency while managing lipophilicity-related toxicity risks.

CF₃ vs. CH₃
Reported
LogP 1.39 vs. 0.85 (Δ 0.54)
Supports lead optimization evaluation of CF₃ substitution
Computed values from supplier
Lipophilic Efficiency Lead Optimization Medicinal Chemistry

Regiochemistry Impact on Polarity and Permeability

The position of the acetic acid moiety on the piperidine ring critically impacts the molecule's polarity and hydrogen-bonding profile. The target 2-yl isomer has a Topological Polar Surface Area (TPSA) of 49.33 Ų and a LogP of 1.39 . In contrast, the nitrogen-substituted 1-yl isomer, 2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid, shows a TPSA of only 40.5 Ų and a LogP of -0.6 [1]. The 2-yl isomer exhibits a 22% larger polar surface area and a 100-fold higher partition coefficient, indicating very different solubility, permeability, and target engagement profiles.

2-yl vs. 1-yl
Reported
TPSA 49.33 vs. 40.5 Ų; LogP 1.39 vs. −0.6
Regioisomer cannot be interchanged; supports positional SAR studies
1-yl data from PubChem XLogP3; computed target values
Regioisomerism TPSA Oral Bioavailability

Metabolic Stability Advantages of Trifluoromethyl Group

The trifluoromethyl group is a well-established motif in medicinal chemistry for blocking oxidative metabolism on aromatic and heterocyclic rings. While direct, head-to-head metabolic stability data for this specific compound are not publicly available, a class-level inference can be drawn: the CF3 group at the 4-position of the piperidine ring is expected to confer significant resistance to cytochrome P450-mediated oxidation compared to the unsubstituted or methyl-substituted analogs [1]. This is a primary reason for the prevalence of CF3-substituted piperidines in FDA-approved drugs.

Metabolic stability
Class-level
4-CF₃ group associated with resistance to CYP oxidation
Class-level expectation; direct stability data not available for this compound
Inferred from medicinal chemistry literature
Metabolic Stability CYP450 Lead Optimization

Research and Procurement Applications


CNS Drug Discovery and BBB Penetration

With a LogP of 1.39, a 100-fold increase over its unsubstituted counterpart, this building block is well-suited for medicinal chemistry programs targeting central nervous system (CNS) disorders . Its lipophilicity places it within the optimal range for BBB penetration, while the carboxylic acid handle provides a versatile point for further derivatization into amides, esters, or other prodrug motifs. Procuring this specific CF3-substituted scaffold, rather than the polar unsubstituted analog (LogP -2.1), is a strategic choice for hit-to-lead optimization where brain exposure is required.

Lead Optimization of Polarity and Permeability

The distinct TPSA of 49.33 Ų, which is 22% higher than its 1-yl regioisomer, makes this compound a valuable tool for SAR studies focused on modulating oral bioavailability and off-target promiscuity [1]. Researchers can systematically explore the impact of the acetic acid position on permeability and solubility without altering the CF3 pharmacophore. This compound should be prioritized over its regioisomer when a higher polar surface area is needed to improve solubility or reduce hERG binding risk.

Fragment-Based Drug Discovery

As a low molecular weight (211.18 g/mol) fragment with a defined chiral center and a synthetically accessible carboxylic acid, this compound meets key criteria for fragment libraries. Its LogP of 1.39 makes it a 'highly lipophilic fragment,' which is preferred for targeting hydrophobic protein pockets . Its procurement enables the exploration of fluorine-mediated binding interactions (e.g., C-F···H-N hydrogen bonds) that are absent in methyl-substituted analogs.

Asymmetric Synthesis and Chiral Pool Expansion

The presence of a stereocenter at the piperidine 2-position makes this compound a valuable chiral building block, even in its racemic form, for the construction of enantiopure libraries . The combination of chirality with the unique electronic properties of the CF3 group offers a distinct advantage over non-fluorinated chiral piperidine acetic acids in the synthesis of novel, patentable chemical space for pharmaceutical development.

Application
Selection Property
Validation Focus
CNS penetration research
Lipophilicity-appropriate scaffold for BBB studies
LogP-dependent brain exposure models
Polarity and permeability SAR
Regioisomer-specific TPSA and hydrogen-bonding profile
Oral bioavailability and off-target promiscuity assays
Fragment-based screening
Low-MW lipophilic fragment with carboxylic acid handle
Fluorine-mediated binding interaction studies
Chiral building block synthesis
Racemic chiral center for enantioselective library expansion
Stereochemical outcome and patentable space assessment
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